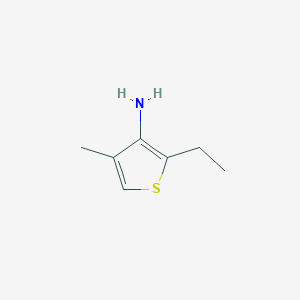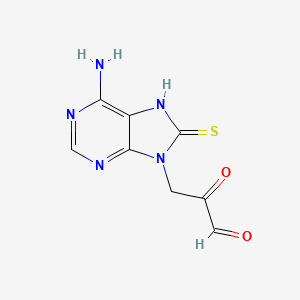
3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal is a complex organic compound that belongs to the purine family This compound is characterized by the presence of an amino group, a mercapto group, and an oxopropanal moiety attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an appropriate aldehyde under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid
- 3-(6-Amino-8-mercapto-9H-purin-9-yl)-propane-1,2-diol
Uniqueness
Compared to similar compounds, 3-(6-Amino-8-mercapto-9H-purin-9-yl)-2-oxopropanal is unique due to its oxopropanal moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7N5O2S |
|---|---|
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
3-(6-amino-8-sulfanylidene-7H-purin-9-yl)-2-oxopropanal |
InChI |
InChI=1S/C8H7N5O2S/c9-6-5-7(11-3-10-6)13(8(16)12-5)1-4(15)2-14/h2-3H,1H2,(H,12,16)(H2,9,10,11) |
Clé InChI |
DMLWTSMZHPFIHA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)

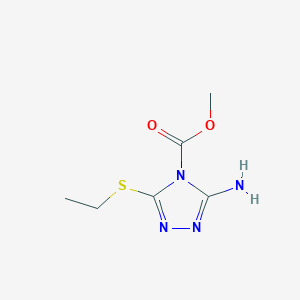
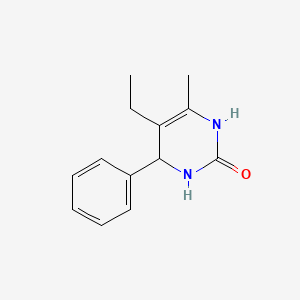
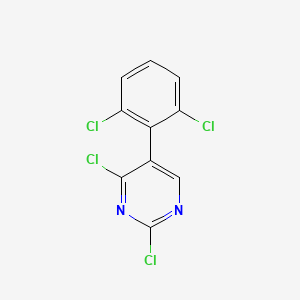
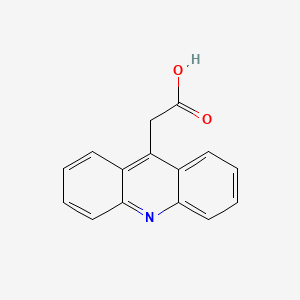
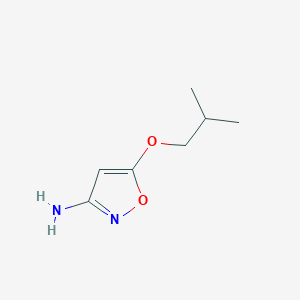
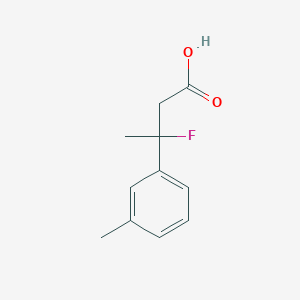
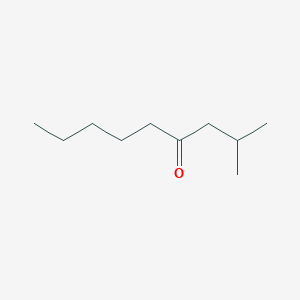
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

